5-Nitro-3-Benzofuranone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBFLDVWFBLZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308664 | |
| Record name | 5-Nitro-3-Benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25158-68-3 | |
| Record name | NSC206602 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-3-Benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reaction Mechanisms of 5 Nitro 3 Benzofuranone
Reactivity of the Nitro Group: Reduction Pathways and Derivatives
The electron-withdrawing nitro group at the C-5 position is a dominant feature of the molecule, significantly influencing its reactivity. It strongly activates the aromatic ring for certain reactions and is itself susceptible to chemical transformation, most notably reduction.
The reduction of the nitro group to a primary amine is one of the most fundamental and widely utilized transformations of 5-Nitro-3-Benzofuranone. This conversion yields 5-Amino-3H-benzofuran-2-one, a valuable building block for more complex heterocyclic structures and pharmacologically active molecules. smolecule.comwikipedia.org
Catalytic Hydrogenation: This is the most common and efficient method for the reduction of aromatic nitro compounds. mdpi.com The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation, often providing high yields of the corresponding amine under mild conditions. smolecule.comwikipedia.org Selective catalytic reduction of nitro groups on similar benzofuran (B130515) scaffolds to the corresponding amino compounds has been successfully achieved at room temperature using a Pd/C system. researchgate.net The general process involves the stepwise reduction of the nitro group (-NO₂) first to a nitroso (-NO) group, then to a hydroxylamine (B1172632) (-NHOH), and finally to the amine (-NH₂). itc.mx
Other catalytic systems based on non-noble metals have also been developed for the hydrogenation of nitroarenes, offering more sustainable alternatives. researchgate.net These include catalysts based on nickel, cobalt, and copper. google.com The efficiency of these reactions can be influenced by factors such as the choice of catalyst, solvent, hydrogen pressure, and temperature.
Chemical Reduction Methods: While catalytic hydrogenation is prevalent, other reagents can effect the reduction of nitroarenes. A common method is catalytic transfer hydrogenation (CTH), which uses a hydrogen donor molecule in the presence of a catalyst. A widely used system is ammonium (B1175870) formate (B1220265) with Pd/C, which serves as an in-situ source of hydrogen. mdpi.com This method avoids the need for pressurized hydrogen gas, making it a convenient laboratory-scale procedure. mdpi.com
The use of hydride reagents like Sodium Borohydride (NaBH₂) for the reduction of nitro groups typically requires the presence of a transition metal catalyst. Lithium Aluminium Hydride (LiAlH₄) is a more potent reducing agent but its lack of selectivity could lead to the simultaneous reduction of the lactone's carbonyl group. researchgate.net
| Method | Catalyst/Reagent | Hydrogen Source | Typical Conditions | Product | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂ Gas | Methanol or Ethanol solvent, Room Temperature, 1-10 bar H₂ | 5-Amino-3H-benzofuran-2-one | smolecule.comwikipedia.org |
| Catalytic Transfer Hydrogenation (CTH) | Palladium on Carbon (Pd/C) | Ammonium Formate (HCOONH₄) | Methanol solvent, Reflux | 5-Amino-3H-benzofuran-2-one | mdpi.com |
| Catalytic Hydrogenation | Nickel or Cobalt-based catalysts | H₂ Gas | Varies (elevated temperature and pressure may be required) | 5-Amino-3H-benzofuran-2-one | google.com |
The nitro group is a powerful electron-withdrawing substituent that strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.com This activation occurs because the nitro group can stabilize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex, through resonance. youtube.comlibretexts.orgnih.gov
For this stabilization to be effective, the electron-withdrawing group must be located at a position ortho or para to the leaving group. libretexts.org In this compound, the nitro group at C-5 would therefore activate leaving groups at the C-4 and C-6 positions for substitution by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism: first, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex and temporarily disrupting the ring's aromaticity. nih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov While the principle is well-established for nitro-activated aromatic systems, specific documented examples of SNAr reactions on a 4- or 6-substituted-5-Nitro-3-Benzofuranone are not prevalent in the reviewed literature. In some highly activated heterocyclic systems, the nitro group itself can act as the leaving group and be displaced by a nucleophile. rsc.org
Reactions Involving the Benzofuranone Ring System
The benzofuranone core, comprising a γ-butyrolactone fused to a benzene (B151609) ring, possesses its own distinct reactivity at both the lactone functional group and the α-methylene position.
The lactone ring in 2-coumaranones is susceptible to cleavage by nucleophiles. wikipedia.org In the case of this compound, reaction with secondary amines leads to the nucleophilic opening of the lactone ring to form 2-hydroxyphenylacetic acid amides. wikipedia.org
A notable rearrangement reaction occurs when this compound is condensed with carboxylic acids and their anhydrides. wikipedia.org For instance, reaction with a mixture of valeric acid and valeric anhydride (B1165640) initially forms an enollactone at the C-3 position. wikipedia.org Subsequent heating of this intermediate induces a rearrangement, ultimately yielding a substituted benzofurancarboxylic acid, which serves as a key precursor for the synthesis of the antiarrhythmic drug Dronedarone. wikipedia.org This transformation highlights the utility of the benzofuranone scaffold in constructing more complex molecular architectures through controlled rearrangement pathways.
Electrophilic Additions: Electrophilic aromatic substitution on the benzene portion of this compound is expected to be challenging. Both the nitro group and the carbonyl of the lactone are electron-withdrawing groups that deactivate the aromatic ring towards attack by electrophiles. masterorganicchemistry.com According to the established directing effects of substituents, the nitro group at C-5 would direct incoming electrophiles to the C-7 position (meta). Therefore, reactions such as further nitration or halogenation would likely occur at this position, albeit under forcing conditions.
Nucleophilic Additions: The benzofuranone ring system offers two primary sites for nucleophilic attack: the carbonyl carbon (C-3) and the α-methylene protons (C-2).
The carbonyl group at C-3 is an electrophilic center that can undergo nucleophilic addition. smolecule.com However, reactions with strong, basic nucleophiles like Grignard reagents can be complicated by competing reactions with the nitro group, which can involve single-electron transfer processes. rsc.org
The methylene (B1212753) protons at C-2 are acidic due to their position adjacent to the carbonyl group. They can be removed by a base to form a resonance-stabilized enolate anion. This enolate can, in principle, act as a nucleophile in reactions such as alkylations and aldol (B89426) or Michael additions. However, research has shown that the powerful electron-withdrawing effect of the para-nitro group significantly stabilizes the enolate anion, thereby reducing its nucleophilicity. acs.org In a study of Michael additions, the enolate of 5-nitro-coumaranone was found to be unreactive towards chalcones, even at elevated temperatures, demonstrating the profound electronic impact of the nitro group on the reactivity of the C-2 position. acs.org
Functionalization and Derivatization at Various Positions of this compound
The varied reactivity of the different parts of the this compound molecule allows for its selective functionalization at several positions, making it a versatile synthetic intermediate.
The primary derivatization pathways include:
At C-5: The most common reaction is the reduction of the nitro group to form 5-amino-3H-benzofuran-2-one. smolecule.comwikipedia.org The resulting amino group can then be further modified through reactions such as acylation, alkylation, or diazotization, opening pathways to a wide array of 5-substituted derivatives.
At C-3: The carbonyl group is a handle for nucleophilic additions and rearrangements. Condensation with carboxylic anhydrides leads to enollactones which can rearrange to form 3-substituted benzofurans. wikipedia.org
At C-2: While the protons at this position are acidic, the resulting enolate is a poor nucleophile due to stabilization by the C-5 nitro group, limiting its utility in reactions like Michael additions. acs.org However, it participates in condensation reactions, for example with valeric anhydride. wikipedia.org
At C-4, C-6, and C-7: The aromatic portion of the ring can be functionalized, though this is influenced by the existing substituents. The presence of a suitable leaving group at C-4 or C-6 would allow for SNAr reactions. Electrophilic substitution, though difficult due to deactivation, would be directed to the C-7 position.
| Position | Type of Reaction | Description | Key Product Type | Reference |
|---|---|---|---|---|
| 5 (-NO₂) | Reduction | Catalytic hydrogenation or chemical reduction of the nitro group. | 5-Amino derivative | smolecule.comwikipedia.orgresearchgate.net |
| 4 & 6 | Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group, activated by the para/ortho nitro group. | 4- or 6-substituted derivatives | libretexts.orgnih.gov |
| 7 | Electrophilic Aromatic Substitution | Substitution on the deactivated ring, directed meta to the nitro group. | 7-substituted derivatives | masterorganicchemistry.com |
| 3 (C=O) | Nucleophilic Ring Opening | Reaction with nucleophiles like amines cleaves the lactone ring. | 2-Hydroxyphenylacetic acid amides | wikipedia.org |
| 2 (-CH₂-) & 3 (C=O) | Condensation & Rearrangement | Reaction with carboxylic anhydrides forms an enollactone which rearranges. | Substituted benzofurans | wikipedia.org |
| 2 (-CH₂-) | Enolate Formation | Deprotonation forms an enolate, but its nucleophilicity is low. | Stabilized carbanion | acs.org |
Structure Activity Relationship Sar Studies and Derivatization Strategies of 5 Nitro 3 Benzofuranone
Systematic Functionalization of the Benzofuranone Moiety
The benzofuranone core, characterized by fused benzene (B151609) and furanone rings, offers multiple sites for chemical modification. semanticscholar.orgelsevierpure.com Introducing various substituents at specific positions is a common strategy to create new derivatives with potentially enhanced therapeutic value. nih.gov For benzofuran (B130515) derivatives in general, substitutions at the C-2 position have been identified as crucial for cytotoxic activity. nih.gov
Functionalization strategies often involve reactions targeting the aromatic benzene ring or the furanone lactone ring. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones bearing a nitro group at the 5-position have been synthesized from 2-(2-formylphenoxy)alkanoic acids. researchgate.net Furthermore, the carbonyl group of the 3-benzofuranone can undergo reactions such as annulation and ring clipping to synthesize other complex molecules like 2-hydroxybenzophenones. rsc.org The presence of the nitro group at the 5-position significantly influences the reactivity of the entire molecule, and its reduction can yield the corresponding amino compounds, opening further avenues for derivatization. researchgate.net
Impact of Substituent Electronic and Steric Properties on Molecular Behavior
The electronic and steric properties of substituents added to the 5-Nitro-3-Benzofuranone scaffold profoundly influence its molecular behavior. The interplay of inductive and resonance effects dictates the electron density distribution across the aromatic ring, affecting its reactivity and interactions with biological targets. libretexts.org
The nitro group (–NO₂) at the 5-position is a strong electron-withdrawing group due to both inductive and resonance effects. libretexts.org This deactivates the benzene ring, making it significantly less reactive towards electrophilic substitution compared to unsubstituted benzene. libretexts.org Conversely, electron-donating groups, if introduced, would increase the electron density of the ring. libretexts.org
Table 1: Effect of Substituents on Benzene Ring Reactivity This table illustrates general principles of substituent effects on an aromatic ring.
| Substituent Group | Example | Electronic Effect | Impact on Reactivity |
| Activating | -OH, -NH₂ | Electron-donating (Resonance) | Increases reactivity |
| Deactivating | -NO₂, -CN, -CHO | Electron-withdrawing (Inductive & Resonance) | Decreases reactivity |
| Deactivating | -Cl, -Br | Electron-withdrawing (Inductive) > Donating (Resonance) | Decreases reactivity |
Hybridization with Other Heterocyclic Scaffolds (e.g., Nitroimidazole)
Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug design to create compounds with improved affinity, selectivity, or dual-action capabilities. nih.govnih.gov The benzofuran scaffold has been successfully hybridized with various heterocyclic rings, including imidazole (B134444), triazole, piperazine, and oxadiazole, to generate potent cytotoxic and anti-inflammatory agents. nih.govnih.govnih.govresearchgate.net
The rationale behind creating hybrids of this compound with a scaffold like nitroimidazole is to leverage the synergistic effects of both moieties. nih.gov Both 5-nitro-substituted furans and imidazoles are known classes of antimicrobial agents, and their combination could lead to enhanced or novel biological activities. acs.orgresearchgate.net
The synthesis of hybrid molecules typically involves multi-step reactions to link the two heterocyclic scaffolds. While specific literature on 5-Nitroimidazole-Benzofuranone hybrids is not available, general synthetic strategies for similar compounds can be inferred. A common approach is to prepare functionalized derivatives of each heterocyclic core that can be coupled in a final step. mdpi.com
For example, a benzofuran scaffold can be prepared with a reactive handle, such as a hydroxyl or bromoalkyl group. mdpi.com This intermediate can then be reacted with a suitably functionalized nitroimidazole via nucleophilic substitution. mdpi.com Another powerful technique for creating such hybrids is "click chemistry," which has been used to synthesize benzofuran-triazole hybrids by reacting an azide-functionalized molecule with an alkyne-functionalized one in the presence of a copper catalyst. nih.gov A similar strategy could be envisioned for linking benzofuranone and nitroimidazole scaffolds.
Once a series of hybrid compounds is synthesized, evaluating the effects of various substituents is crucial for optimizing their molecular behavior. This involves systematically modifying different parts of the hybrid molecule and assessing the impact on its properties.
For benzofuran-imidazole hybrids, modifications such as changing the 2-benzylbenzofuran to a 2-alkylbenzofuran have been explored to improve steric effects and charge distribution. nih.gov Additionally, substituting the imidazole ring with electron-rich groups can modulate activity. nih.gov In studies of benzofuran-1,3,4-oxadiazole hybrids, different substitutions on a benzylthio moiety attached to the oxadiazole ring were evaluated for antifungal activity, with a 2,6-difluorobenzyl group yielding the most active compound. researchgate.net
Advanced Spectroscopic Characterization for Structural Elucidation of 5 Nitro 3 Benzofuranone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 5-Nitro-3-Benzofuranone. In ¹H NMR, the aromatic protons exhibit distinct chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the nitro group and the lactone ring. The protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The methylene (B1212753) protons (H3) of the furanone ring would likely appear as a singlet further upfield.
¹³C NMR spectroscopy provides insight into the carbon skeleton. The carbonyl carbon of the lactone is the most deshielded, appearing significantly downfield. Aromatic carbons are observed in the 110-160 ppm range, with their specific shifts influenced by the attached nitro group and oxygen atom. For instance, in related benzofuranone derivatives, the carbonyl carbon (C2) and the carbons attached to oxygen (C7a) and the nitro group (C5) are characteristically downfield. beilstein-journals.org For aryl-3-methyl-5-nitro-1-benzofuran derivatives, the methyl group protons appear around 2.55-2.58 ppm, while aromatic protons are observed in their expected regions. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~170-175 |
| C3 | ~4.0 (s, 2H) | ~35-40 |
| C3a | - | ~125-130 |
| C4 | ~8.0-8.2 (d) | ~120-125 |
| C5 | - | ~145-150 |
| C6 | ~8.2-8.4 (dd) | ~125-130 |
| C7 | ~7.5-7.7 (d) | ~115-120 |
| C7a | - | ~150-155 |
Note: Predicted values are based on the analysis of substituted benzofuranone structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. The most prominent bands are associated with the carbonyl group of the lactone and the nitro group. nih.gov
The key vibrational modes include:
Nitro Group (NO₂): This group is characterized by two strong, distinct stretching vibrations: an asymmetric stretch (νₐₛ) typically found in the 1500–1600 cm⁻¹ region and a symmetric stretch (νₛ) in the 1300–1400 cm⁻¹ range. spectroscopyonline.com
Carbonyl Group (C=O): The lactone carbonyl group gives rise to a very strong absorption band, generally observed between 1750 and 1800 cm⁻¹. For the parent 2(3H)-benzofuranone, a splitting of the carbonyl stretching frequency has been noted, which is attributed to Fermi resonance. nih.govresearchgate.net In more complex benzofuran (B130515) derivatives, this C=O stretching band may be observed at lower frequencies, such as 1635-1644 cm⁻¹. nih.gov
Aromatic Ring: The C=C stretching vibrations of the benzene ring appear in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. libretexts.org
C-O Stretching: The C-O-C stretching of the lactone ring will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the aromatic ring. irdg.org
Table 2: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Lactone C=O | Stretch (ν) | 1750 - 1800 | Strong | Medium |
| Nitro NO₂ | Asymmetric Stretch (νₐₛ) | 1500 - 1600 | Strong | Medium-Weak |
| Nitro NO₂ | Symmetric Stretch (νₛ) | 1300 - 1400 | Strong | Strong |
| Aromatic C=C | Stretch (ν) | 1450 - 1600 | Medium-Variable | Medium-Strong |
| Aromatic C-H | Stretch (ν) | 3000 - 3100 | Medium-Weak | Medium |
| Ether C-O-C | Stretch (ν) | 1000 - 1300 | Strong | Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₅NO₄), the exact molecular weight is 179.13 g/mol . nih.govnih.gov The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 179.
The fragmentation of aromatic nitro compounds is well-documented. miamioh.edu Common fragmentation pathways for this compound would likely involve:
Loss of a nitro group (NO₂•, 46 Da) to give a fragment at m/z = 133.
Loss of nitric oxide (NO•, 30 Da) followed by loss of carbon monoxide (CO, 28 Da).
Cleavage of the lactone ring, often involving the loss of CO (28 Da) or CO₂ (44 Da).
Sequential loss of small neutral molecules from the benzofuran core. researchgate.netnist.gov
The analysis of these fragments helps to confirm the presence of the nitro group and the benzofuranone core structure.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 179 | [C₈H₅NO₄]⁺ (Molecular Ion) | - |
| 149 | [C₈H₅O₃]⁺ | NO |
| 133 | [C₈H₅O₂]⁺ | NO₂ |
| 121 | [C₈H₅O₂]⁺ | CO from m/z 149 |
| 105 | [C₇H₅O]⁺ | CO from m/z 133 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by strong absorptions arising from its conjugated system, which includes the benzene ring, the lactone carbonyl, and the nitro group.
The key electronic transitions expected are:
π → π transitions:* These high-intensity absorptions are characteristic of the aromatic system and the conjugated carbonyl group. They typically occur in the 200-300 nm range. The presence of the nitro group, a powerful chromophore, can shift these bands to longer wavelengths (a bathochromic shift).
n → π transitions:* A lower-intensity absorption corresponding to the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital is also expected. This band typically appears at longer wavelengths (>300 nm) than the π → π* transitions.
Table 4: Expected UV-Vis Absorption Bands for this compound
| Approximate λₘₐₓ (nm) | Molar Absorptivity (ε) | Associated Electronic Transition |
| ~220-260 | High | π → π* (Benzene Ring) |
| ~270-300 | Medium-High | π → π* (Conjugated System) |
| >320 | Low | n → π* (Carbonyl Group) |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in a crystal. The crystal structure of this compound (systematic name: 5-nitro-1-benzofuran-2(3H)-one) has been determined. nih.govnih.gov
The analysis reveals that the molecule is essentially planar. nih.govnih.gov In the crystal lattice, molecules form stacks along the a-axis, held together by π-π interactions between the overlapping benzene rings. Neighboring stacks are linked by weak C—H···O hydrogen bonds. nih.gov This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions, confirming the connectivity established by other spectroscopic methods.
Table 5: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₅NO₄ |
| Formula Weight | 179.13 |
| Crystal System | Monoclinic |
| a (Å) | 7.4510 (15) |
| b (Å) | 8.9150 (18) |
| c (Å) | 11.249 (2) |
| β (°) | 93.45 (3) |
| Volume (ų) | 745.9 (3) |
| Z (molecules/unit cell) | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
| Data sourced from Acta Crystallographica Section E. nih.gov |
Computational Chemistry and Theoretical Investigations of 5 Nitro 3 Benzofuranone
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of nitroaromatic compounds. nih.gov DFT methods, such as those employing the B3LYP hybrid functional, are widely used to calculate a variety of molecular descriptors for organic molecules with a high degree of accuracy. nih.gov These calculations form the basis for understanding reaction mechanisms and are frequently used to generate descriptors for Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For nitroaromatic compounds, DFT is used to determine fundamental properties that govern their chemical behavior, including the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential. lmaleidykla.lt
The core principle involves solving the Schrödinger equation in an approximate manner to find the optimal molecular geometry (energy minimization) and to derive various electronic parameters. lmaleidykla.lt These parameters are crucial for predicting how the molecule will interact with other chemical species, including biological targets.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netlmaleidykla.lt The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) reflects its ability to accept electrons (electrophilicity). lmaleidykla.lt
For nitroaromatic compounds like 5-Nitro-3-Benzofuranone, the presence of the electron-withdrawing nitro group significantly lowers the energy of the LUMO, enhancing the molecule's electrophilic character. researchgate.netlmaleidykla.lt This is a key factor in the proposed mechanism of action for many nitroaromatic antibacterial agents, which involves the enzymatic reduction of the nitro group within the bacterial cell. researchgate.netlmaleidykla.lt
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical hardness and, by extension, molecular stability and reactivity. lmaleidykla.lt A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. lmaleidykla.lt In QSAR studies of diverse nitroaromatic compounds, the electrophilicity (approximated by ELUMO) and the HOMO-LUMO gap have been shown to correlate with antibacterial activity against both Gram-positive and Gram-negative bacteria. lmaleidykla.ltlmaleidykla.lt
Table 1: Key FMO-Related Descriptors in Nitroaromatic Compound Analysis This table is representative of descriptors used in QSAR studies of nitroaromatic compounds and their general influence on antibacterial activity.
| Descriptor | Definition | Significance in Reactivity & Activity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Characterizes electron-donating ability (nucleophilicity). lmaleidykla.lt |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Characterizes electron-accepting ability (electrophilicity); lower values correlate with increased antibacterial potency. lmaleidykla.ltlmaleidykla.lt |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Indicates chemical hardness and reactivity; smaller gaps often suggest higher reactivity and biological activity. lmaleidykla.lt |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict how a molecule will interact with electrophiles and nucleophiles. It illustrates the charge distribution across the molecule's surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. researchgate.net
For this compound, an MEP map would be expected to show a significant region of negative electrostatic potential localized around the oxygen atoms of the nitro group, due to their high electronegativity. This electron-rich area is a primary site for interaction with hydrogen bond donors. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic ring. In QSAR studies of nitroaromatics, the maximum positive values of the MEP (VS,max) have been identified as an important descriptor. lmaleidykla.ltlmaleidykla.lt The activity of these compounds shows a parabolic dependence on VS,max, which may be linked to the initial, non-specific interactions of the nitroaromatic compound with the negatively charged surfaces of bacterial cell envelopes. lmaleidykla.ltlmaleidykla.lt
In Silico Modeling of Molecular Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
While specific docking studies for this compound are not widely published, the methodology can be illustrated by studies on structurally related benzofuran (B130515) derivatives. For example, benzofuran-based inhibitors have been docked into the active site of enzymes like ERAP1 (endoplasmic reticulum aminopeptidase (B13392206) 1). Such studies reveal key interactions, such as hydrogen bonds between functional groups (like a carboxylate or, in this case, the lactone and nitro groups) and amino acid residues (like Arginine and Lysine) in the receptor's binding pocket.
For this compound, a docking simulation would involve placing the molecule into the active site of a target enzyme, for instance, a bacterial nitroreductase. The simulation would then explore various binding poses, scoring them based on factors like intermolecular forces. The expected key interactions for this compound would include:
Hydrogen Bonding: The oxygen atoms of the nitro group and the carbonyl group of the lactone are potent hydrogen bond acceptors.
π-π Stacking: The aromatic benzofuran ring system can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan in the binding site.
Hydrophobic Interactions: The benzene (B151609) ring portion of the molecule can form favorable hydrophobic interactions with nonpolar residues.
The results of such simulations provide a structural hypothesis for the molecule's biological activity and can guide the synthesis of new derivatives with improved potency.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, primarily DFT, can predict various spectroscopic properties of a molecule, including its vibrational frequencies (IR and Raman) and NMR chemical shifts. A critical step in validating a computational model is to compare these predicted parameters with experimental data.
For this compound (also known as 5-Nitro-1-benzofuran-2(3H)-one), detailed experimental data is available from single-crystal X-ray diffraction studies. nih.gov These studies provide precise measurements of the molecule's geometric parameters, such as bond lengths and angles, in the solid state. nih.gov A reliable computational model, after geometry optimization, should be able to reproduce these experimental values with high accuracy.
The crystal structure reveals that the molecule is essentially planar. nih.gov The molecules form stacks in the crystal lattice, linked by weak C—H⋯O hydrogen bonds. nih.gov Any computational study would first aim to replicate these geometric findings as a baseline for the model's validity before proceeding to predict other properties.
Table 2: Selected Experimental Crystal Data for this compound Data sourced from X-ray crystallography study. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4510 |
| b (Å) | 8.9150 |
| c (Å) | 11.249 |
| β (°) | 93.45 |
| V (ų) | 745.9 |
Comparison of computationally predicted vibrational spectra (IR, Raman) with experimentally recorded spectra would serve as another layer of validation, allowing for a confident assignment of vibrational modes to specific molecular motions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors. nih.gov This technique is particularly powerful for understanding the mechanism of action of a class of compounds and for predicting the activity of new, unsynthesized analogs.
Numerous QSAR studies have been performed on nitroaromatic compounds, including nitrocoumarins and other nitroheterocycles, to model their antimicrobial activity. nih.govlmaleidykla.lt These studies provide a clear blueprint for how a QSAR model for this compound and its derivatives could be developed. The process involves calculating a wide range of descriptors—electronic, steric, hydrophobic, and topological—and then using statistical methods to build a mathematical model that links these descriptors to the observed activity (e.g., Minimum Inhibitory Concentration, MIC). nih.gov
Key findings from these studies indicate that the antibacterial activity of nitroaromatic compounds is heavily influenced by specific electronic and structural properties.
Table 3: Important Descriptor Classes in QSAR Models for Nitroaromatic Antimicrobials
| Descriptor Type | Examples | Influence on Antimicrobial Activity | Source |
|---|---|---|---|
| Electronic | ELUMO, HOMO-LUMO Gap, MEP (VS,max) | Activity increases with electrophilicity (lower ELUMO). A parabolic relationship with MEP suggests an optimal charge distribution for interaction with bacterial surfaces. | lmaleidykla.ltlmaleidykla.lt |
| Steric/Topological | Molecular Weight, Van der Waals Volume | Activity against S. aureus tends to increase with the size and volume of the molecule. | lmaleidykla.lt |
| Polar Properties | Polar Surface Area (PSA), Number of H-bond acceptors | Increased PSA and H-bond acceptor count can enhance activity, likely by facilitating interactions with biological targets. | lmaleidykla.lt |
| Hydrophobicity | logP | The influence of lipophilicity can be complex, with some studies finding no reliable contribution for certain bacteria. | lmaleidykla.lt |
These QSAR models support a mechanism where the electrophilic nature of the nitroaromatic compound is paramount. The initial interaction may be governed by electrostatic forces with the bacterial surface, followed by enzymatic reduction of the nitro group, a step facilitated by a low LUMO energy. lmaleidykla.ltlmaleidykla.lt By applying this framework, a QSAR study on this compound analogs could provide deep mechanistic insights and guide the design of more potent antimicrobial agents. nih.gov
Mechanistic Investigations of Biological Interactions of 5 Nitro 3 Benzofuranone Derivatives
Molecular Mechanisms of Action in Antimicrobial Contexts
The antimicrobial properties of nitroaromatic compounds, including 5-Nitro-3-Benzofuranone derivatives, are often multifaceted. They can involve direct interaction with microbial DNA, inhibition of essential metabolic pathways, and bioactivation by specific enzymes within the target organisms.
The presence of a nitro group is a key feature in the antimicrobial mechanism of many compounds. While direct studies on this compound are limited, the mechanism can be inferred from related nitro-containing heterocycles. For instance, nitroimidazolyl compounds are known to exert their antimicrobial effects by disrupting DNA molecules. This process is initiated by the formation of active radical anions from the nitro group, which can then lead to DNA damage, impairing replication and transcription and ultimately causing cell death. It has been noted that a nitro group can significantly boost the biological activity of benzofuran (B130515) derivatives by reducing the melting temperature of DNA in target cells, suggesting a direct interaction that destabilizes the DNA double helix .
A significant mechanism of antibacterial action for benzofuranone derivatives is the inhibition of essential bacterial enzymes. A series of 2-benzylidene-3(2H)-benzofuranones has been identified as potent inhibitors of chorismate synthase . Chorismate synthase is a crucial enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants . Since this pathway is absent in mammals, it represents an attractive target for the development of selective antimicrobial agents .
The enzyme catalyzes the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate, a precursor for aromatic amino acids and other important molecules . Inhibition of chorismate synthase blocks this pathway, leading to a deficiency in essential metabolites and arresting bacterial growth. The effectiveness of certain 2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as inhibitors highlights the potential of the benzofuranone scaffold in targeting this specific enzyme .
Table 1: Inhibition of Chorismate Synthase by Benzofuranone Derivatives
| Compound Class | Target Enzyme | Pathway | Significance in Microbes | Reference |
|---|
Nitroaromatic compounds are often prodrugs that require intracellular reduction of the nitro group to exert their biological effects. This bioactivation is typically carried out by nitroreductase enzymes present in the target microorganisms. While specific studies on this compound are not detailed in the provided sources, the mechanism can be extrapolated from studies on other 5-nitrofurans, such as nitrofurazone.
In bacteria like Escherichia coli, two main nitroreductases, NfsA and NfsB, are responsible for this activation. The reduction of the nitro group generates highly reactive cytotoxic species, including nitroso, hydroxylamino, and amino derivatives, which can damage cellular macromolecules like DNA, RNA, and proteins. The presence of additional activating enzymes, such as AhpF, has also been discovered in E. coli, indicating that multiple pathways may contribute to the bioactivation of 5-nitrofuran compounds . While the provided search results mention Neurotensin Receptor 1 (NTR1) and NTR2 in a different context, they are not identified as nitroreductases involved in the bioactivation of these specific compounds .
Radical Scavenging Mechanisms and Antioxidant Activity at the Molecular Level
Benzofuranone derivatives have demonstrated significant potential as antioxidant agents, acting through various radical scavenging mechanisms . The antioxidant capacity is often attributed to the presence of hydroxyl groups on the benzofuran ring, which can donate a hydrogen atom to quench free radicals, particularly peroxy radicals (ROO•) . This action interrupts the chain reaction of lipid peroxidation and other oxidative processes.
The general mechanism for primary antioxidants, such as hindered phenols, involves the donation of a proton to a radical, which stabilizes the radical and prevents it from causing further oxidative damage . The resulting phenoxyl radical from the antioxidant molecule is often stabilized by resonance, making it less reactive. The transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton has been reported to increase antioxidant activity .
The antioxidant activity of benzofuranone derivatives can be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay . The molecular mechanism of radical scavenging by phenolic compounds involves complex processes including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET), depending on the specific radical, the solvent, and the structure of the antioxidant molecule.
Table 2: Antioxidant Activity of Benzofuran Derivatives
| Compound Family | Assays Used | General Mechanism | Reference |
|---|---|---|---|
| Substituted Benzofurans | DPPH, FRAP | Radical Scavenging via Hydrogen Donation |
Interaction with Specific Biomolecular Targets (e.g., Proteins, Nucleic Acids)
Beyond general DNA alteration and enzyme inhibition, this compound derivatives can interact with specific biomolecular targets. The furan (B31954) moiety itself can participate in cross-linking reactions with nucleic acids and proteins . Oxidation of the furan ring can generate a reactive 4-oxo-enal intermediate, which can then form covalent bonds with nucleophilic residues in proteins (such as lysine) or with nucleic acid bases .
Studies on 4-nitrophenyl-functionalized benzofurans have demonstrated their ability to bind to proteins like bovine serum albumin (BSA), altering the protein's secondary structure . Such interactions are crucial for understanding the pharmacokinetics of these compounds, as serum albumins often act as carriers for drugs in the bloodstream . Molecular docking studies suggest that these derivatives can be housed within the interior of the protein structure, with the binding affinity influenced by the number of furan rings .
Furthermore, the nitro group on the benzofuran ring has been shown to play a direct role in the interaction with nucleic acids. As mentioned previously, the presence of a nitro group in a benzofuran derivative was found to significantly enhance its activity by reducing the melting temperature of DNA, indicating a direct interaction that affects DNA stability . Furan derivatives can also interact with amino acid residues like tyrosine and tryptophan in proteins through hydrogen bonds and hydrophobic interactions .
Understanding Structure-Activity Relationships from a Mechanistic Perspective
The biological activity of benzofuranone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different functional groups and their positions on the benzofuran core influence the mechanistic interactions with biological targets .
For instance, the addition of a nitro group at the 5-position can significantly enhance antimicrobial and anticancer activities. Mechanistically, this is attributed to its ability to undergo bioreduction to form reactive species and its capacity to directly interact with and destabilize DNA . Similarly, the presence and position of hydroxyl groups are critical for antioxidant activity, as they are the primary sites for hydrogen donation to scavenge free radicals .
Emerging Research Directions and Non Clinical Applications of 5 Nitro 3 Benzofuranone Derivatives
Applications in Materials Science
The inherent chemical reactivity and structural features of 5-nitro-3-benzofuranone derivatives make them suitable candidates for various applications in materials science. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the electronic and optical properties of the benzofuranone core, opening avenues for the creation of novel materials with tailored functionalities.
Benzofuran (B130515) derivatives have been recognized for their utility in the preparation of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. The incorporation of the benzofuranone moiety, and specifically the 5-nitro substituted variant, into polymer backbones can impart unique thermal and optical properties. Research in this area focuses on leveraging the rigid heterocyclic structure to enhance the thermal stability and mechanical strength of polymeric materials.
In the realm of optical materials, the electronic properties of benzofuranone derivatives are of particular interest. The conjugated system of the benzofuranone ring, influenced by substituents, can be modulated to create materials with specific linear and non-linear optical properties. chimia.ch Computational studies on related structures like coumarin (B35378) derivatives, which share the benzopyrone core, have shown that substitutions on the ring system significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which in turn determine the material's optoelectronic characteristics. mdpi.com The presence of a strong electron-withdrawing nitro group in the 5-position of the benzofuranone scaffold is expected to enhance these properties, making such derivatives promising candidates for applications in optoelectronics. mdpi.com
Research into benzofuran-containing polymers has demonstrated their potential in creating materials with higher thermal decomposition temperatures. For instance, nanocomposites of poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) have shown enhanced thermal stability compared to the pure polymer. tosaf.com While this example does not feature the nitro group, it underscores the principle that incorporating substituted benzofuran moieties can lead to advanced materials. The development of polymers from this compound derivatives specifically is a promising frontier for creating materials with enhanced thermal and optical performance.
One of the most explored non-clinical applications of benzofuranone derivatives is their use as antioxidant additives for polymers. These compounds act as highly effective stabilizers, protecting polymeric materials from degradation during high-temperature processing and throughout their service life. tosaf.comresearchgate.net Benzofuranones function as chain-breaking antioxidants, a mechanism that involves the donation of a hydrogen atom to scavenge free radicals, thereby inhibiting the auto-oxidation cascade that leads to polymer degradation. researchgate.net
The efficacy of benzofuranone-based antioxidants is well-documented, particularly in the stabilization of polyolefins like polypropylene (B1209903) (PP). researchgate.netresearchgate.net Commercially available antioxidants, such as Irganox® HP-136, are based on the 3-aryl-benzofuran-2-one structure. chimia.ch These compounds are recognized for their ability to trap carbon-centered radicals, which is a crucial step in preventing the initial stages of polymer oxidation. chimia.ch
The chemical structure of the benzofuranone derivative has a significant impact on its antioxidant activity. Studies have shown that the position of substituent groups can influence the compound's effectiveness. For example, a methyl group in the 2'-position of the 3-aryl substituent can decrease the antioxidant activity by sterically hindering the hydrogen donation to polymer radicals. researchgate.net The presence of a nitro group, as in this compound, would significantly alter the electronic properties of the molecule. While many commercial antioxidants are based on electron-donating groups, the unique reactivity of nitro-substituted compounds could offer different stabilization mechanisms or synergies with other additives. Research has shown that benzofuranone derivatives can enhance the heat resistance and reduce color formation in plastics during processing. researchgate.net
The table below summarizes key findings related to benzofuranone derivatives as polymer antioxidants.
| Benzofuranone Derivative Type | Polymer | Key Findings |
| 3-Aryl-benzofuran-2-ones | Polypropylene (PP) | Act as chain-breaking antioxidants by donating a hydrogen atom to scavenge free radicals. researchgate.net |
| Irganox® HP-136 | Polypropylene (PP) | Effectively traps carbon-centered radicals, inhibiting the early stages of auto-oxidation. chimia.ch |
| Substituted 3-Aryl-benzofuranones | Polypropylene (PP) | The position of substituents on the aryl ring affects antioxidant efficiency; steric hindrance can reduce activity. researchgate.net |
| General Benzofuranones | Various Polymers | Improve thermal stability and reduce discoloration of polymers during melt processing. researchgate.net |
The chromophoric nature of the benzofuranone system, especially when substituted with groups that create a donor-acceptor system, makes these derivatives candidates for use as dyes and in optoelectronic devices. The introduction of a nitro group, a strong electron acceptor, into the benzofuranone core can lead to a significant bathochromic (red) shift in the absorption spectrum, resulting in colored compounds. mdpi.com
This principle has been demonstrated in related heterocyclic systems. For example, the introduction of a nitro group at the 9-position of a benzanthrone (B145504) core, combined with an amino group at the 3-position, creates a potent intramolecular charge-transfer system. mdpi.com This results in dyes with intense absorption in the visible region and strong luminescence, making them suitable for applications in optoelectronics. mdpi.com These nitro-substituted benzanthrone derivatives have been found to exhibit a larger first- and second-order hyperpolarizability, which are key properties for nonlinear optical materials used in devices like optical limiters. mdpi.com
Applying this concept to this compound, the nitro group acts as the acceptor, and the benzofuranone ring can act as part of the conjugated bridge. By introducing suitable electron-donating groups elsewhere on the molecule, a strong donor-acceptor dye can be created. The photophysical properties of such dyes are highly sensitive to their environment, a phenomenon known as solvatochromism, which can be exploited in sensing applications. mdpi.com The potential of this compound derivatives as building blocks for novel dyes and functional optoelectronic materials remains a promising area for future research.
Use as Chemical Intermediates in Complex Organic Synthesis
Beyond its direct applications in materials science, this compound is a valuable chemical intermediate for the synthesis of more complex molecules. Its utility stems from the reactivity of both the nitro group and the lactone (cyclic ester) functionality within the benzofuranone core. The presence of the nitro group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions.
A primary synthetic transformation of this compound is the reduction of the nitro group to an amino group (5-amino-3-benzofuranone). This is typically achieved using standard reducing agents, such as hydrogen gas with a palladium catalyst. The resulting amino group can then be further functionalized, opening up a wide array of synthetic possibilities for creating diverse molecular architectures.
The parent compound, 5-nitro-3H-benzofuran-2-one, can be synthesized through the nitration of 2-coumaranone. It serves as a key starting material for various derivatives. For instance, it can be reacted with anhydrides, such as pentanoic anhydride (B1165640), to yield derivatives like 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one.
The significance of this compound as a synthetic intermediate is highlighted by its role in the synthesis of pharmaceuticals. One notable example is its use as a key building block in the preparation of dronedarone, an antiarrhythmic agent. This application underscores the compound's value in medicinal chemistry, where its scaffold can be elaborated to produce complex and biologically active molecules. The reactivity of the compound allows for regioselective synthesis, enabling the precise placement of functional groups to achieve desired chemical properties. oregonstate.edu
The following table outlines some of the key chemical reactions that this compound can undergo, highlighting its versatility as a synthetic intermediate.
| Reaction Type | Reagents | Product | Significance |
| Reduction | H₂, Pd/C | 5-Amino-3-benzofuranone | Creates a versatile amino functional group for further elaboration. |
| Nucleophilic Aromatic Substitution | Various Nucleophiles | Substituted benzofuranone derivatives | Allows for the replacement of the nitro group to introduce new functionalities. |
| Condensation | Pentanoic anhydride, pentanoate salt | 3-(1-Hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one | Demonstrates the reactivity of the 3-position for building more complex structures. |
Future Perspectives in Benzofuranone Research Methodologies and Scope
The field of benzofuranone chemistry continues to evolve, driven by the quest for novel compounds with unique properties and applications. Future research is likely to focus on several key areas, from the development of more efficient and sustainable synthetic methods to the exploration of new, untapped applications.
Methodologically, there is a continuous drive towards greener and more atom-economical synthetic routes to the benzofuranone core. rsc.orgorganic-chemistry.org This includes the use of novel catalytic systems, such as those based on palladium or ruthenium, to facilitate cyclization and functionalization reactions under milder conditions. organic-chemistry.org The development of one-pot syntheses and multicomponent reactions that allow for the rapid construction of complex benzofuranone derivatives from simple starting materials is also a significant area of interest. oregonstate.edu
In terms of scope, the exploration of benzofuranone derivatives in materials science is still in its early stages compared to their use in medicinal chemistry. There is considerable potential for designing and synthesizing new polymers, optical materials, and electronic components based on the this compound scaffold. The unique electronic properties conferred by the nitro group make these derivatives particularly attractive for applications in optoelectronics and nonlinear optics. mdpi.com Further research will likely involve a synergistic approach combining computational modeling to predict the properties of new materials with experimental synthesis and characterization.
Furthermore, the antioxidant properties of benzofuranones could be explored in a wider range of materials beyond polyolefins, including biodegradable polymers and advanced composites, to enhance their durability and lifespan. The structure-activity relationships that govern the antioxidant efficacy of these compounds will continue to be a key research focus, with the aim of designing next-generation stabilizers with superior performance. researchgate.netnih.gov As the demand for high-performance and sustainable materials grows, the versatile and tunable nature of the this compound platform ensures its continued relevance in emerging scientific and technological fields.
Q & A
Q. What are the common synthetic routes for 5-Nitro-3-Benzofuranone, and how can reaction conditions be optimized for yield and purity?
The primary synthesis involves nitration of 2-coumaranone using fuming nitric acid or mixed nitric-sulfuric acids. Key parameters for optimization include temperature control (0–5°C to minimize side reactions), stoichiometric ratios of nitrating agents, and post-reaction neutralization to isolate the product. Recrystallization from ethanol or methanol enhances purity. Monitoring via TLC or HPLC ensures reaction progression .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its structure?
- ¹H/¹³C NMR : The nitro group (-NO₂) at C5 deshields adjacent protons (C4 and C6), appearing as doublets in δ 7.5–8.5 ppm. The lactone carbonyl (C=O) resonates near δ 170–175 ppm in ¹³C NMR.
- IR : Strong absorption bands at ~1540 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitration. The lactone C=O stretch appears at ~1750 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks at m/z 177 (M⁺) with fragmentation patterns reflecting loss of NO₂ (46 amu) .
Q. How can researchers assess the purity of this compound using chromatographic methods?
Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm is recommended. Compare retention times with authenticated standards. Purity >98% is achievable via gradient elution, with impurities (e.g., unreacted 2-coumaranone) eluting earlier .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved across studies?
Discrepancies often arise from variations in derivative substituents, assay conditions, or purity. Strategies include:
- Comparative Bioassays : Standardize cell lines (e.g., HDAC inhibition in HeLa cells) and control for solvent effects (e.g., DMSO concentration).
- Purity Validation : Use orthogonal methods (HPLC, NMR) to confirm compound integrity.
- Structural-Activity Relationship (SAR) Analysis : Systematically modify functional groups (e.g., substituents at C3/C5) to isolate contributing factors .
Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. The nitro group’s electron-withdrawing effect activates the benzene ring for NAS at C5/C7 positions. Molecular dynamics (MD) simulations further assess solvation effects and steric hindrance from substituents .
Q. What strategies are recommended for designing this compound derivatives as histone deacetylase (HDAC) inhibitors?
- Steric Optimization : Introduce bulky substituents (e.g., benzamide at C3) to enhance binding to HDAC’s hydrophobic pocket.
- Electronic Modulation : Electron-donating groups (e.g., methoxy) at C7 improve chelation with Zn²⁺ in HDAC’s active site.
- Biological Evaluation : Use in vitro HDAC inhibition assays (IC₅₀ determination) and molecular docking (PDB: 1T69) to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
